N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide: is a heterocyclic compound that contains an oxazole ring, a cyano group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically begins with 2-cyanophenylisothiocyanate and 5-methyl-1,2-oxazole-3-carboxylic acid.
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid and the isothiocyanate.
Industrial Production Methods: Industrial production may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the cyano group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted oxazole derivatives with new functional groups.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
N-(2-cyanophenyl)benzamide: Similar structure but lacks the oxazole ring.
5-methyl-1,2-oxazole-3-carboxamide: Similar structure but lacks the cyano group.
2-cyanophenylisothiocyanate: Similar structure but lacks the oxazole ring and carboxamide group.
Uniqueness:
N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide: is unique due to the presence of both the oxazole ring and the cyano group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-6-11(15-17-8)12(16)14-10-5-3-2-4-9(10)7-13/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLPYFCWBBSYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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